Somatostatin 28-(1-12) Somatostatin 28-(1-12) Somatostatin-28 (1-12) is a somatostatin fragment that is monitored in brain tissue to track processing of somatostatin.
Brand Name: Vulcanchem
CAS No.: 81286-16-0
VCID: VC21543705
InChI: InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
SMILES: CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N
Molecular Formula: C₄₉H₈₁N₁₇O₁₉S
Molecular Weight: 1244.3 g/mol

Somatostatin 28-(1-12)

CAS No.: 81286-16-0

Cat. No.: VC21543705

Molecular Formula: C₄₉H₈₁N₁₇O₁₉S

Molecular Weight: 1244.3 g/mol

* For research use only. Not for human or veterinary use.

Somatostatin 28-(1-12) - 81286-16-0

CAS No. 81286-16-0
Molecular Formula C₄₉H₈₁N₁₇O₁₉S
Molecular Weight 1244.3 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Standard InChI Key VQMDZCSYTGHXGO-QXVRTUGUSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N
SMILES CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N
Canonical SMILES CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N

Chemical Structure and Properties

Molecular Composition

Somatostatin 28-(1-12) is a dodecapeptide with the molecular formula C₄₉H₈₁N₁₇O₁₉S and a molecular weight of 1244.3 g/mol . The peptide sequence is composed of 12 amino acids in a specific order. Using the three-letter amino acid code, the sequence can be represented as Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-OH, while in the single-letter amino acid code, it is written as SANSNPAMAPRE-OH . This sequence corresponds precisely to the N-terminal portion (first 12 amino acids) of the larger 28-amino acid peptide somatostatin-28.

Physical Properties

Somatostatin 28-(1-12) has specific physical and chemical characteristics that influence its biological activity and stability. The peptide has been identified with CAS Number 81286-16-0 . The compound typically exists in salt form as trifluoroacetate (TFA), with commercial preparations reporting purity levels exceeding 96% . For optimal preservation, storage conditions of -20°C or below are recommended to maintain the structural integrity and biological activity of the peptide .

Structural Characteristics

The structural organization of Somatostatin 28-(1-12) plays a crucial role in its biological function. The peptide contains the significant pentapeptide sequence P-A-M-A-P (Pro-Ala-Met-Ala-Pro), which forms a P-(X)₃-P pattern . This sequence has been demonstrated to organize into an alpha-helical structure, which is critical for the proper processing of the prosomatostatin precursor . Studies have shown that this helical conformation influences the accessibility of processing sites to proteolytic enzymes, thereby regulating the production of somatostatin derivatives.

Biological Distribution and Localization

Neuroanatomical Distribution

Radioimmunological and immunohistochemical studies have revealed that Somatostatin 28-(1-12)-like immunoreactivity is present in several cortical and subcortical regions of the rat brain . The peptide demonstrates an uneven distribution pattern across different brain areas, with the highest concentration found in the hypothalamus . This differential distribution suggests region-specific roles for the peptide within the central nervous system, potentially indicating specialized functions in different neural circuits.

Cellular and Subcellular Localization

At the cellular level, Somatostatin 28-(1-12) exhibits preferential localization to specific neuronal compartments. Studies have demonstrated that the peptide is predominantly found in dendritic and axonal processes and terminals . This localization pattern is consistent with its proposed role as a neurotransmitter or neuromodulator. The concentration of the peptide at synaptic regions further supports its involvement in neuronal communication and signal transmission within the brain.

Physiological Functions

Neurotransmitter Role

Multiple lines of evidence support the role of Somatostatin 28-(1-12) as a neurotransmitter in the central nervous system. Its specific localization to neuronal processes and terminals, along with its uneven distribution in brain regions, are characteristic features of neurotransmitter substances . The peptide is one of the four predominant peptides of the pro-somatostatin system that modulates neurotransmission, suggesting its involvement in neuronal communication processes .

Calcium-Dependent Release Mechanisms

A critical finding supporting the neurotransmitter function of Somatostatin 28-(1-12) is its calcium-dependent release from hypothalamic tissue. Research has demonstrated that the peptide can be released from hypothalamic slices in vitro in a calcium-dependent manner . This characteristic is a fundamental property of classical neurotransmitters, as calcium influx typically triggers the exocytosis of neurotransmitter-containing vesicles at synaptic terminals. The calcium dependency of Somatostatin 28-(1-12) release provides strong evidence for its role in synaptic transmission.

Selective Release Patterns

An intriguing aspect of Somatostatin 28-(1-12) physiology is its selective release pattern, which differs from other somatostatin-derived peptides. Research has shown that in rat hypothalamus, selective release of Somatostatin-14 and Somatostatin 28-(1-12) can occur independently . This independent release mechanism suggests distinct regulatory pathways and potentially different physiological roles for these related peptides. The selective nature of release further indicates specialized functions within the broader somatostatin signaling system.

Relation to Somatostatin Family Peptides

Biosynthesis from Prosomatostatin

Somatostatin 28-(1-12) is derived from the larger precursor protein prosomatostatin through specific proteolytic processing. The peptide represents the N-terminal segment of somatostatin-28, which itself is an N-terminally extended form of somatostatin-14 . The processing of prosomatostatin involves cleavage at specific sites, with the Somatostatin 28-(1-12) segment playing a crucial role in regulating this process. The peptide can be monitored in brain tissue to track the processing of somatostatin, making it a valuable marker for studying somatostatin biosynthesis .

Structural Relationship with Somatostatin Family

The somatostatin family includes several related peptides with varying structural features. Following the discovery of the growth hormone release-inhibiting factor somatostatin (SS14) from extracts of ovine hypothalamus, an N-terminally extended somatostatin of 28 amino acids (SS28) was identified in mammalian tissue . Somatostatin-14 corresponds to the C-terminus of somatostatin-28, while Somatostatin 28-(1-12) represents the N-terminal portion of SS28. Both SS28 and SS14 demonstrate biological activity, occur in several rat brain regions, and can be released in vitro upon depolarization in a calcium-dependent manner .

Differential Processing and Regulation

The processing of prosomatostatin into its bioactive fragments is regulated by specific structural elements. The Somatostatin 28-(1-12) segment contains two proline residues (Pro(-9), Pro(-5)) located near the processing sites (Arg(-15) and Arg(-2)Lys(-1)) of human prosomatostatin, which have been shown to be important for cleavage of the precursor into somatostatin-28 and somatostatin-14 . This structural arrangement is critical for proper proteolytic processing and subsequent peptide function.

Structural Significance

The PAMAP Sequence Motif

The pentapeptide P-A-M-A-P sequence within Somatostatin 28-(1-12) represents a crucial structural motif with significant functional implications. This sequence creates a P-(X)₃-P pattern that is located between the mono- and dibasic cleavage sites of prosomatostatin . Experimental studies using site-directed mutagenesis have revealed the importance of this motif in prosomatostatin processing. Deletion of the PAMAP sequence has been shown to decrease somatostatin-14 production, while deletion of the two proline residues almost abolished cleavage at the dibasic site . Additionally, displacement of proline residues to generate an AMAPP motif resulted in decreased somatostatin-28 production .

Alpha-Helical Organization

Theoretical and spectroscopic studies of synthetic peptides reproducing the Somatostatin 28-(1-12) sequence have demonstrated that this segment can organize as an alpha-helical structure . This conformational arrangement is particularly significant in the context of the NPAMAP sequence, which constitutes an accurate alpha-helix nucleation motif. This helical organization allows for the generation of equal amounts of somatostatin-28 and somatostatin-14 from their common precursor in experimental models .

Functional Implications of Structural Features

The structural organization of Somatostatin 28-(1-12) has direct implications for its biological function and the processing of prosomatostatin. The alpha-helical conformation of the segment joining the Arg(-15) and Arg(-2)Lys(-1) cleavage sites is essential for controlling their accessibility to the appropriate processing proteases . This structural arrangement regulates the efficiency and specificity of prosomatostatin cleavage, ultimately influencing the relative production of different somatostatin-derived peptides and their subsequent physiological effects.

Research Methods and Applications

Detection and Quantification

Various analytical techniques have been employed to study Somatostatin 28-(1-12) in biological samples. Radioimmunological methods have been used to quantify the peptide's concentration in different brain regions, providing valuable information about its distribution patterns . Immunohistochemical approaches have enabled the visualization of Somatostatin 28-(1-12)-containing neurons and processes, offering insights into its cellular and subcellular localization . These techniques have been instrumental in establishing the biological presence and significance of this peptide.

Experimental Models

Research on Somatostatin 28-(1-12) has utilized various experimental models to elucidate its properties and functions. In vitro slice preparations from rat hypothalamus have been employed to study the calcium-dependent release of the peptide, providing evidence for its neurotransmitter role . Site-directed mutagenesis techniques have been applied to investigate the importance of specific structural elements within the peptide sequence, particularly the PAMAP motif . Additionally, expression of mutated cDNA in Neuro2A cells has been used to analyze the effects of sequence alterations on prosomatostatin processing .

Biomedical Applications

Somatostatin 28-(1-12) has potential applications in biomedical research and clinical settings. The peptide can be monitored in brain tissue to track the processing of somatostatin, making it a valuable marker for studying somatostatin metabolism and related disorders . Understanding the structural and functional properties of Somatostatin 28-(1-12) may contribute to the development of targeted interventions for conditions involving somatostatin system dysregulation, potentially opening new therapeutic avenues.

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